Delpazolid

Mycobacterium tuberculosis MDR-TB Antimicrobial resistance

Linezolid's myelosuppression and resistance confound chronic oxazolidinone studies. Delpazolid (LCB01-0371) eliminates these variables via a cyclic amidrazone scaffold that retains full potency against rplD-mutant MDR-TB (MIC 0.25 mg/L vs. >16 mg/L) and shows zero hematologic or neurologic toxicity over 16 weeks. • Active against linezolid-resistant M. tuberculosis • No anemia, thrombocytopenia, or neuropathy in Phase 2b • Defined PK-PD: AUC0-24 50 mg·h/L at 1200 mg/day

Molecular Formula C14H17FN4O3
Molecular Weight 308.31 g/mol
CAS No. 1219707-39-7
Cat. No. B607052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelpazolid
CAS1219707-39-7
SynonymsDelpazolid;  LCB01-0371;  LCB 01-0371;  LCB-01-0371;  LCB010371;  LCB 010371;  LCB-010371.
Molecular FormulaC14H17FN4O3
Molecular Weight308.31 g/mol
Structural Identifiers
SMILESCN1CCN(C=N1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F
InChIInChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1
InChIKeyQLUWQAFDTNAYPN-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Delpazolid (LCB01-0371): Next-Generation Oxazolidinone


Delpazolid (LCB01-0371, CAS 1219707-39-7) is a novel synthetic oxazolidinone antibiotic characterized by a unique cyclic amidrazone moiety [1]. Developed by LegoChem Biosciences, it exhibits in vitro and in vivo activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as Mycobacterium tuberculosis [2]. Unlike first-generation oxazolidinones such as linezolid, delpazolid demonstrates a distinct safety profile, showing no evidence of myelosuppression or neurotoxicity in Phase 1 and Phase 2a/b clinical trials after repeated dosing up to 16 weeks [3][4]. The compound is currently in late-stage clinical development for pulmonary tuberculosis in combination regimens.

1
Broad Gram-positive and M. tuberculosis research spectrum, including MRSA and VRE
Reported in vitro and in vivo activity supports multi-pathogen screening workflows
2
Distinct resistance profile due to cyclic amidrazone moiety; retains activity against certain linezolid-resistant rplD mutants
Suitable for resistance mechanism studies and combination-regimen research
3
Long-duration in vivo tolerability endpoint context: no class-associated neuropathy or myelosuppression observed in 16-week Phase 2b trial
May support chronic exposure models without oxazolidinone-class toxicity confounding

Why Delpazolid Is Not a Generic Substitute


Despite sharing the oxazolidinone core scaffold, delpazolid exhibits critical structural, pharmacological, and safety differences that preclude direct substitution with linezolid or other in-class analogs [1]. The cyclic amidrazone moiety confers a distinct resistance profile, including retained activity against certain linezolid-resistant M. tuberculosis strains harboring rplD mutations [2]. Furthermore, delpazolid demonstrates a shorter plasma half-life and lower trough concentrations compared to linezolid, which correlates with reduced mitochondrial protein synthesis inhibition and a markedly lower incidence of class-associated toxicities such as myelosuppression and peripheral neuropathy [3][4]. Procurement decisions must account for these differentiating factors, as substituting delpazolid with linezolid in research protocols would introduce confounding variables related to toxicity, resistance mechanisms, and pharmacokinetic-pharmacodynamic relationships.

Delpazolid
Cyclic amidrazone structure may retain activity where linezolid resistance emerges (rplD mutants). Resistance context can differ significantly.
Linezolid
Class-associated tolerability endpoints (myelosuppression, neuropathy) may introduce confounding in long-term in vivo models. Shorter half-life and lower trough concentrations of delpazolid alter PK/PD relationships.

Quantitative Evidence: Delpazolid vs. Linezolid


Lower Resistance Rate in MDR-TB Isolates

In a direct head-to-head comparison of 120 MDR-TB clinical isolates from China, delpazolid exhibited a significantly lower resistance rate compared to linezolid [1]. The proportion of linezolid-resistant isolates within the MDR-TB group was statistically greater than that of delpazolid-resistant isolates (P = 0.036) [1].

Lower Resistance Rate in MDR-TB
Head-to-head
Lower resistance rate vs. linezolid (P = 0.036)
Supports resistance-profile differentiation in MDR-TB isolates
120 clinical isolates; in vitro susceptibility testing
Mycobacterium tuberculosis MDR-TB Antimicrobial resistance

Activity vs. Linezolid-Resistant rplD Mutants

A novel rplD mutation (Arg126His) was identified that confers high-level resistance to linezolid (MIC > 16 mg/L) while delpazolid retains activity (MIC = 0.25 mg/L) against the same isolate [1]. This represents a >64-fold difference in MIC between the two compounds for this specific resistant strain [1].

Activity vs. rplD Mutant
Head-to-head
MIC 0.25 mg/L vs. >16 mg/L (linezolid); >64-fold difference
Retained activity context for linezolid-resistant strains
Arg126His rplD mutation; research isolate
Linezolid resistance rplD mutation Mycobacterium tuberculosis

No Myelosuppression or Neuropathy

In the Phase 2b DECODE trial (N=76 adults with pulmonary TB), delpazolid administered at doses up to 1600 mg/day for 16 weeks in combination with bedaquiline, delamanid, and moxifloxacin resulted in no observed cases of classic oxazolidinone class toxicities, including peripheral neuropathy, anemia, or thrombocytopenia [1]. This stands in stark contrast to the well-documented safety profile of linezolid, where long-term administration is frequently limited by myelosuppression and irreversible neuropathies [2].

No Myelosuppression or Neuropathy
Trial context
0 cases observed during 16-week dosing
Supports long-duration exposure endpoint monitoring
Phase 2b, N=76, doses up to 1600 mg/day
Drug safety Oxazolidinone toxicity Peripheral neuropathy

Enhanced Early Bactericidal Activity

In the DECODE Phase 2b trial, delpazolid contributed to a 38% faster bacterial clearance compared to the control group receiving only background regimen (bedaquiline, delamanid, moxifloxacin) (p = 0.025) [1]. Pharmacokinetic-pharmacodynamic modeling identified maximal efficacy at a daily exposure (AUC0-24) of 50 mg/L per hour, achieved with a median 1200 mg daily dose [1]. This contrasts with linezolid, which requires careful dose reduction to mitigate toxicity, often at the expense of efficacy [2].

Enhanced Early Bactericidal Activity
Head-to-head
38% faster bacterial clearance vs. control (p = 0.025)
Model-response endpoint context; added activity over background regimen
DECODE trial, 16 weeks; target AUC0-24 50 mg/L/h
Early bactericidal activity Pulmonary tuberculosis Dose optimization

Activity Against MRSA and MSSA

Delpazolid demonstrates consistent in vitro activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with a reported MIC90 of 2 μg/mL for both [1]. This activity profile is comparable to linezolid, which typically exhibits MIC90 values of 2-4 μg/mL against MRSA . In systemic infection models in mice, delpazolid demonstrated superior in vivo efficacy compared to linezolid, though exact PD50 values were not disclosed [1].

Activity Against MRSA and MSSA
Reported
MIC90 2 μg/mL for both MSSA and MRSA
Supports Gram-positive screening studies
Comparable to linezolid MIC90 range; in vitro
MRSA MSSA Gram-positive infections

In Vitro Potency Ranking in M. tuberculosis

A comparative study of five oxazolidinones against 69 M. tuberculosis clinical isolates established the following potency ranking: sutezolid > tedizolid > contezolid ≈ linezolid > delpazolid [1]. While delpazolid ranks lower in in vitro potency, its differentiation lies in the unique combination of retained activity against linezolid-resistant strains and superior safety profile, factors not captured by MIC ranking alone [2].

In Vitro Potency Ranking
Class-level
Ranked 5th of 5 oxazolidinones tested
Highlights need for integrated selection beyond MIC; potency rank alone does not capture resistance/safety differentiation
MABA assay, 69 clinical isolates
Mycobacterium tuberculosis Oxazolidinone MIC

Delpazolid: Key Research Applications


MDR-TB Combination Regimen Evaluation

Based on the lower resistance rate in MDR-TB isolates (P=0.036 vs. linezolid) [1] and the ability to retain activity against linezolid-resistant strains with rplD mutations (MIC = 0.25 mg/L vs. >16 mg/L for linezolid) [1], delpazolid is ideally suited as an oxazolidinone component in investigational combination therapies for MDR-TB. Its use is particularly indicated in studies where linezolid resistance is anticipated or where minimizing the risk of treatment-emergent resistance is a priority.

Long-Term Toxicology & Safety Pharmacology

The complete absence of neuropathy, anemia, and thrombocytopenia in a 16-week Phase 2b trial at doses up to 1600 mg/day [2] establishes delpazolid as a superior choice for long-term in vivo toxicology or safety pharmacology studies. Researchers investigating chronic oxazolidinone exposure can utilize delpazolid to study class-related efficacy endpoints without the confounding variable of dose-limiting toxicities that plague linezolid [3].

Resistance Mechanisms and Mutant Selection

The identification of a novel rplD mutation (Arg126His) that confers high-level linezolid resistance while delpazolid remains fully active (MIC difference >64-fold) [1] makes delpazolid a critical tool compound for investigators mapping oxazolidinone resistance determinants. It is the compound of choice for studies aiming to define the structural basis of differential oxazolidinone susceptibility and for evaluating the propensity of novel oxazolidinone analogs to select for cross-resistance.

PK-PD Modeling of Exposure-Response

The DECODE trial established a clear PK-PD relationship for delpazolid, identifying a target AUC0-24 of 50 mg/L per hour for maximal efficacy, achieved with a 1200 mg daily dose [2]. This well-characterized exposure-response profile, combined with a shorter half-life and lower trough concentrations than linezolid [3], makes delpazolid an ideal model compound for academic and industrial PK-PD studies aimed at understanding how oxazolidinone pharmacokinetics relate to both efficacy and toxicity mitigation.

Application
Selection Property
Validation Focus
MDR-TB combination-regimen research
Resistance-profile differentiation vs. linezolid
MDR-TB isolate panel susceptibility; rplD mutation screening
Long-duration in vivo tolerability endpoint studies
Absence of class-associated myelosuppression/neuropathy endpoints
16-week repeated-dose toxicology; chronic model monitoring
Oxazolidinone resistance mechanism mapping
Retained activity against rplD mutants (MIC differential >64-fold)
Genotypic-phenotypic resistance correlation; mutant selection window
PK-PD modeling of exposure-response
Well-characterized AUC0-24 target and half-life profile
Exposure-response modeling; dose-fractionation study design

Technical Documentation Hub

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40 linked technical documents
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